2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
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Properties
IUPAC Name |
2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVFZYYMOARGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS Number: 1550790-70-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H15N3
- Molecular Weight: 177.25 g/mol
- Purity: Typically >95%
Research indicates that pyrazolo[1,5-a]pyrazine derivatives may exhibit significant biological activities through various mechanisms:
- CDK2 Inhibition : Compounds similar to this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. CDK2 plays a crucial role in cell cycle regulation and its inhibition can lead to reduced cell proliferation in cancerous cells .
- Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). This effect is often mediated through the activation of specific signaling pathways that promote programmed cell death .
- Cell Cycle Arrest : Studies suggest that treatment with related pyrazolo compounds can lead to cell cycle arrest at various phases, thereby preventing tumor growth and progression .
Anticancer Activity
The following table summarizes the cytotoxic effects of this compound and related compounds against different cancer cell lines:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| 14 | MCF-7 | 0.045 ± 0.003 |
| 15 | HCT-116 | 0.119 ± 0.007 |
| Sorafenib | MCF-7 | 0.184 ± 0.01 |
Note: TBD indicates that specific IC50 values for this compound were not found in the available literature.
Case Studies
- In Vitro Studies : A study demonstrated that pyrazolo derivatives exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 45 nM to 99 nM. The most potent compounds showed enhanced activity compared to the reference drug sorafenib .
- Enzymatic Assays : In enzymatic assays targeting CDK2/cyclin A2 complexes, compounds derived from the pyrazolo scaffold displayed competitive inhibition with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .
- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that these compounds fit well into the active sites of their target proteins (e.g., CDK2), suggesting potential for further development as targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
